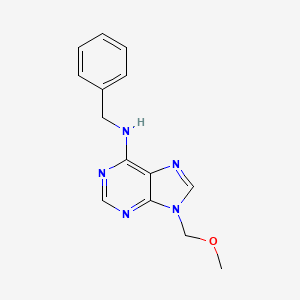

N-Benzyl-9-(methoxymethyl)-9H-purin-6-amine

Description

N-Benzyl-9-(methoxymethyl)-9H-purin-6-amine is a purine derivative characterized by a benzyl group at the N6 position and a methoxymethyl substituent at the N9 position. Purine derivatives are widely studied for their biological activities, including kinase inhibition and receptor modulation, with substituents at the N6 and N9 positions critically influencing solubility, bioavailability, and target affinity .

Properties

CAS No. |

2879-13-2 |

|---|---|

Molecular Formula |

C14H15N5O |

Molecular Weight |

269.30 g/mol |

IUPAC Name |

N-benzyl-9-(methoxymethyl)purin-6-amine |

InChI |

InChI=1S/C14H15N5O/c1-20-10-19-9-18-12-13(16-8-17-14(12)19)15-7-11-5-3-2-4-6-11/h2-6,8-9H,7,10H2,1H3,(H,15,16,17) |

InChI Key |

RMJWOOKGEDJXJY-UHFFFAOYSA-N |

Canonical SMILES |

COCN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-9-(methoxymethyl)-9H-purin-6-amine typically involves the modification of adenine at the N9 position. The process begins with the selection of adenine as the nucleobase foundation, which is then modified by introducing a benzyl group and a methoxymethyl group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pressure, and reaction time, followed by purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-9-(methoxymethyl)-9H-purin-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzyl and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Benzyl-9-(methoxymethyl)-9H-purin-6-oxide, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

N-Benzyl-9-(methoxymethyl)-9H-purin-6-amine and its derivatives have been studied for their biological activities, particularly their antitumor , antibacterial , and antileishmanial properties. Research indicates that purine derivatives can interact with various biological targets, leading to significant therapeutic effects.

Antitumor Activity

Recent studies have highlighted the cytotoxic effects of N-benzyl purine derivatives on cancer cell lines. For instance, a series of N-(9H-purin-6-yl) benzamide derivatives were synthesized and evaluated for their anticancer activity. These compounds exhibited cytotoxicity ranging from 3 to 39 µM, showing promise in inducing apoptosis and inhibiting cell proliferation in various cancer models .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 22-28 | Induction of apoptosis |

| Related Benzamide Derivatives | 3-39 | Decrease in cell proliferation |

Antibacterial and Antileishmanial Properties

Purine derivatives have also been linked to antibacterial and antileishmanial activities. Studies have reported that certain 6,9-disubstituted purines demonstrate effectiveness against bacterial strains and Leishmania species, suggesting their potential utility in treating infectious diseases .

General Synthetic Route

- Starting Materials : The synthesis often begins with 6-chloro-9H-purine or related precursors.

- Reagents : Benzylamine is used as a nucleophile in the reaction.

- Conditions : The reaction is usually carried out in solvents like DMSO at elevated temperatures (e.g., 90 °C) to facilitate the substitution reaction.

- Purification : The product is purified using column chromatography.

Therapeutic Implications

The therapeutic implications of this compound are significant due to its potential role as a modulator of key biological pathways.

Phosphoinositide 3-Kinase Inhibition

Research has indicated that certain derivatives of purines can modulate phosphoinositide 3-kinases (PI3Ks), which are critical in various cellular processes including growth, survival, and metabolism . This modulation suggests potential applications in treating diseases such as cancer and inflammatory disorders.

Cytotoxicity Evaluation

A study published in HAL focused on evaluating the cytotoxic effects of N-(9H-purin-6-yl) benzamide derivatives on cancer cell lines. The results demonstrated that these compounds could induce significant cytotoxicity, validating their potential as anticancer agents .

In Vivo Studies

Further investigations included in vivo experiments with water-soluble prodrugs derived from N-benzyl purines, which showed promising results in terms of bioavailability and therapeutic efficacy against tumors .

Mechanism of Action

The mechanism of action of N-Benzyl-9-(methoxymethyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound may inhibit or modulate the activity of specific enzymes involved in cellular processes, leading to its observed biological effects. The pathways involved include DNA and RNA synthesis, cellular metabolism, and signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at the N9 Position

The N9 position significantly impacts molecular conformation and intermolecular interactions:

- This could reduce binding entropy but improve specificity for certain targets.

- The methoxymethyl group balances polarity and flexibility, offering a middle ground .

- 9-(3-Chlorobenzyl) Derivatives (): Aromatic substituents with electron-withdrawing groups (e.g., chloro) enhance electronic polarization, which may improve binding to charged receptor pockets compared to the electron-donating methoxymethyl group .

Substituent Effects at the N6 Position

The N6 benzyl group is a common feature in purine-based inhibitors:

- N-Methyl vs. The benzyl group enables stronger aromatic interactions, as seen in kinase inhibitors like ponatinib analogs ().

- Dual N6-Substitution (): Compounds like N-Benzyl-N-butyl-9H-purin-6-amine introduce bifurcated hydrophobic interactions, which may enhance binding avidity but complicate synthetic routes compared to monosubstituted derivatives .

Chloro vs. Methoxymethyl at C2

- 2-Chloro Derivatives (): Chlorine at C2 increases electrophilicity, facilitating nucleophilic substitution reactions. This is exploited in prodrug strategies but may confer cytotoxicity.

- Methoxymethyl at N9 : The absence of a C2 chloro group in the target compound suggests lower reactivity and possibly reduced off-target effects, favoring therapeutic applications .

Physicochemical and Spectroscopic Properties

Key data from analogs provide indirect insights:

Biological Activity

N-Benzyl-9-(methoxymethyl)-9H-purin-6-amine is a purine derivative that has garnered attention for its potential biological activities. This compound, like other purine derivatives, has been studied for various pharmacological effects, including antimicrobial, antitumor, and enzyme inhibition properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a benzyl group and a methoxymethyl side chain attached to the purine base, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 245.29 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P (Partition Coefficient) | Not specified |

Antimicrobial Activity

Research indicates that purine derivatives, including this compound, exhibit antimicrobial properties. In a study involving various substituted purines, compounds similar to this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The antitumor potential of this compound has also been investigated. In vitro assays have shown that certain purine derivatives can inhibit the proliferation of cancer cell lines. For instance, derivatives with similar structures have been reported to induce apoptosis in human cancer cells, suggesting that this compound may have similar effects .

Enzyme Inhibition

Inhibition of enzymes such as methyltransferases has been a focal point in studying this compound. For example, the inhibition of nicotinamide N-methyltransferase (NNMT) has been explored with various alkylated purines. The structure of this compound may enable it to mimic substrates of these enzymes, leading to potential therapeutic applications in metabolic disorders .

Cytotoxicity Studies

Cytotoxicity assays conducted on human diploid fibroblasts and cancer cell lines (K562 and MCF-7) revealed that while some derivatives of purines exhibit high cytotoxicity, this compound showed marginal cytotoxic effects compared to its riboside counterparts . This suggests a favorable safety profile for further development.

Case Studies

- Antibacterial Activity : A study evaluating the antibacterial efficacy of various purine derivatives found that compounds structurally related to this compound inhibited bacterial growth effectively at concentrations as low as 50 µM .

- Antitumor Effects : In vitro studies demonstrated that treatment with similar purine derivatives resulted in a significant reduction in cell viability in breast cancer cell lines, indicating a potential mechanism involving apoptosis .

- Enzyme Inhibition : Research on NNMT inhibitors showed that compounds with structural similarities to this compound displayed IC50 values ranging from 20 µM to 100 µM, highlighting their potential as therapeutic agents for metabolic diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-benzyl-substituted purine derivatives, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Microwave-assisted synthesis under controlled pressure (e.g., 8 bar) and temperature (100–150°C) is effective for purine derivatives. For example, coupling reactions using NaH in DMSO or ethanol under microwave irradiation can achieve yields up to 70% . Purification via flash chromatography (e.g., CHCl₃/MeOH gradients) or preparative TLC ensures product homogeneity. Optimization of reaction time and stoichiometry of reagents like CF₃SO₃H or benzyl alcohol is critical for yield improvement .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be employed to confirm the structure of N-benzyl-9-(methoxymethyl)-9H-purin-6-amine?

- Methodological Answer : Use ¹H and ¹³C NMR to identify key signals:

- Benzyl protons (δ 7.25–7.50 ppm, multiplet) and methoxymethyl groups (δ 3.30–3.50 ppm, singlet) .

- Purine ring protons (e.g., H8 at δ ~8.0 ppm in DMSO-d₆) and NH₂ groups (δ ~7.25 ppm, broad singlet) .

- Quantitative DEPT-135 or HSQC experiments can resolve overlapping signals in complex spectra .

Q. What purification techniques are most effective for isolating N-benzyl purine derivatives from reaction mixtures?

- Methodological Answer :

- Flash chromatography : Use silica gel with gradients like CH₂Cl₂/MeOH (95:5) to separate polar byproducts .

- Recrystallization : Methanol or ethanol at low temperatures (0–4°C) enhances crystal purity, as seen in compounds with melting points >140°C .

- Preparative TLC : Ideal for small-scale purification with CHCl₃/NH₄OH-MeOH (25:1) to minimize decomposition .

Advanced Research Questions

Q. How do substituents at the N9 and C6 positions influence the biological activity of N-benzyl purine derivatives?

- Methodological Answer :

- N9 substituents : Bulky groups (e.g., isopropyl or methoxymethyl) enhance lipophilicity, improving membrane permeability. This is critical for antitumor or antimicrobial activity .

- C6 modifications : Amino groups enable hydrogen bonding with enzymes (e.g., acetylcholinesterase), while halogenation (e.g., Br at C8) can modulate selectivity .

- SAR studies : Use in vitro assays (e.g., IC₅₀ determinations) to correlate substituent effects with activity. For example, 9-isopropyl derivatives showed antileishmanial activity in Jordaan et al. (2011) .

Q. What challenges arise in resolving tautomeric equilibria of N-methoxy purine derivatives, and how can NMR spectroscopy address them?

- Methodological Answer :

- Tautomer identification : ¹H-¹⁵N HMBC experiments detect NH/OH exchange, while ¹³C NMR distinguishes imino (δ ~155 ppm) vs. amino (δ ~165 ppm) tautomers .

- Dynamic effects : Variable-temperature NMR (e.g., 25–80°C) in DMSO-d₆ can slow exchange rates, resolving split signals for quantitative analysis .

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the structural determination of N-benzyl purine derivatives?

- Methodological Answer :

- Crystallization : Slow evaporation from MeOH/CH₂Cl₂ (1:1) yields diffraction-quality crystals. For example, monoclinic P2₁/c symmetry was confirmed for N-benzyl-9-isopropyl derivatives with Z = 8 .

- Data refinement : Use SHELXL for high-resolution (<1.0 Å) data to model disorder (e.g., benzyl group rotation) and hydrogen bonding (N–H⋯O/N interactions) .

- Validation : Check R-factor convergence (e.g., R₁ < 0.05) and ADP consistency to avoid overfitting .

Q. What strategies are effective for evaluating enzyme inhibition (e.g., acetylcholinesterase) by N-benzyl purine derivatives?

- Methodological Answer :

- In vitro assays : Use Ellman’s method with acetylthiocholine as substrate. Monitor absorbance at 412 nm to quantify IC₅₀ values .

- Docking studies : Align derivatives (e.g., 2-chloro variants) into AChE active sites (PDB: 1ACJ) using AutoDock Vina. Focus on π-π stacking with Trp86 and hydrogen bonds with Glu199 .

- Selectivity screening : Compare inhibition against related enzymes (e.g., butyrylcholinesterase) to assess specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.